molecular formula C11H15ClFNO2 B6231282 methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride CAS No. 2758002-78-5

methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride

Cat. No.: B6231282
CAS No.: 2758002-78-5
M. Wt: 247.7
InChI Key:
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Description

Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride is a chemical compound with the molecular formula C11H14FNO2·HCl It is a derivative of butanoic acid and contains an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine and esterification agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride
  • Methyl 3-amino-3-(4-fluorophenyl)butanoate hydrochloride

Uniqueness

Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for targeted research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form ethyl 3-(2-fluorophenyl)-3-oxopropanoate. This intermediate is then reacted with methylamine to form methyl 3-amino-3-(2-fluorophenyl)propanoate, which is subsequently esterified with butyric anhydride to form methyl 3-amino-3-(2-fluorophenyl)butanoate. The final step involves the addition of hydrochloric acid to the ester to form the hydrochloride salt of the compound.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl acetoacetate", "methylamine", "butyric anhydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form ethyl 3-(2-fluorophenyl)-3-oxopropanoate.", "Step 2: Reaction of ethyl 3-(2-fluorophenyl)-3-oxopropanoate with methylamine in the presence of a reducing agent to form methyl 3-amino-3-(2-fluorophenyl)propanoate.", "Step 3: Esterification of methyl 3-amino-3-(2-fluorophenyl)propanoate with butyric anhydride in the presence of a base catalyst to form methyl 3-amino-3-(2-fluorophenyl)butanoate.", "Step 4: Addition of hydrochloric acid to methyl 3-amino-3-(2-fluorophenyl)butanoate to form the hydrochloride salt of the compound." ] }

CAS No.

2758002-78-5

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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